molecular formula C15H17NO B2699502 4-[(2-Phenylpropyl)amino]phenol CAS No. 940366-56-3

4-[(2-Phenylpropyl)amino]phenol

Cat. No.: B2699502
CAS No.: 940366-56-3
M. Wt: 227.307
InChI Key: CSZPBUGVQISWMI-UHFFFAOYSA-N
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Description

4-[(2-Phenylpropyl)amino]phenol is an organic compound with the molecular formula C15H17NO It is a phenol derivative where the hydroxyl group is substituted with a 2-phenylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenylpropyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-phenylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenylpropyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-Phenylpropyl)amino]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Phenylpropyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the 2-phenylpropylamino group can enhance its lipophilicity and facilitate membrane penetration. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: A precursor in the synthesis of 4-[(2-Phenylpropyl)amino]phenol, known for its use in the production of paracetamol.

    2-Phenylpropylamine: Another related compound that shares the 2-phenylpropyl group but lacks the phenolic hydroxyl group.

    Phenol: The simplest phenolic compound, used as a starting material for various chemical syntheses.

Uniqueness

This compound is unique due to the presence of both the phenolic hydroxyl group and the 2-phenylpropylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-phenylpropylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(13-5-3-2-4-6-13)11-16-14-7-9-15(17)10-8-14/h2-10,12,16-17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZPBUGVQISWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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